molecular formula C8H8F2N2O2 B6619325 6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 1554029-81-0

6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B6619325
CAS No.: 1554029-81-0
M. Wt: 202.16 g/mol
InChI Key: MBNXKFVKCDTBEF-UHFFFAOYSA-N
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Description

6,6-Difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS: 1403471-95-3) is a fluorinated indazole derivative with the molecular formula C₈H₈N₂O₂F₂ and a molecular weight of 202.16 g/mol . The compound features a partially saturated indazole core substituted with two fluorine atoms at the 6,6-positions and a carboxylic acid group at the 3-position. This structure positions it as a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to fluorinated motifs.

Properties

IUPAC Name

6,6-difluoro-1,4,5,7-tetrahydroindazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O2/c9-8(10)2-1-4-5(3-8)11-12-6(4)7(13)14/h1-3H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNXKFVKCDTBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=C1C(=NN2)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the following steps:

  • Starting Materials: The synthesis often begins with commercially available starting materials such as difluoromethyl ketone and hydrazine.

  • Condensation Reaction: The difluoromethyl ketone is condensed with hydrazine to form a hydrazone intermediate.

  • Cyclization: The hydrazone intermediate undergoes cyclization under acidic conditions to form the indazole core.

  • Functional Group Modification: The carboxylic acid group is introduced through subsequent reactions, such as oxidation or hydrolysis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 6,6-Difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can be used to modify the fluorine atoms or other functional groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the indazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Reduced fluorinated compounds.

  • Substitution Products: Substituted indazoles with different functional groups.

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound serves as a building block for the preparation of more complex molecules. Its fluorinated nature makes it valuable in the design of fluorinated drugs and materials.

Biology: The biological activities of indazole derivatives, including anti-inflammatory, anticancer, and antimicrobial properties, have been extensively studied. 6,6-Difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid may exhibit similar properties and could be explored for its potential biological applications.

Medicine: Indazole derivatives are investigated for their therapeutic potential in various diseases. This compound could be developed into a drug candidate for conditions such as cancer, inflammation, and microbial infections.

Industry: In the pharmaceutical and agrochemical industries, this compound may be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.

Mechanism of Action

The exact mechanism of action of 6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is not fully understood. it is hypothesized that its biological effects may involve interactions with specific molecular targets and pathways. Potential targets could include enzymes, receptors, or other proteins involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Indazole Core

6,6-Dimethyl Analogs
  • 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS: 581083-30-9): Molecular formula: C₁₀H₁₄N₂O₂ (MW: 194.24 g/mol) . Key differences: Methyl groups replace fluorine at the 6,6-positions. Impact: Increased lipophilicity (logP ~1.3 vs.
1-Substituted Derivatives
  • 1-Ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS: 1233243-55-4):
    • Molecular formula : C₁₂H₁₈N₂O₂ (MW: 222.28 g/mol) .
    • Key differences : Ethyl group at the 1-position and dimethyl at 6,6.
    • Impact : The ethyl group introduces steric bulk, which may hinder binding to flat binding pockets but improve metabolic stability via reduced oxidative metabolism.

Fluorinated vs. Non-Fluorinated Analogs

4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxylic Acid (CAS: 714255-28-4):
  • Molecular formula : C₈H₁₀N₂O₂ (MW: 166.18 g/mol) .
  • Key differences : Lacks fluorine substituents.
1-(4-Fluorophenyl)-4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxylic Acid :
  • Molecular formula : C₁₄H₁₃FN₂O₂ (MW: 260.26 g/mol) .
  • Key differences : Fluorine is on a phenyl ring substituent rather than the indazole core.

Positional Isomerism and Ring Saturation

  • 6,6-Dimethyl-4,5,6,7-Tetrahydro-2H-Indazole-3-Carboxylic Acid (CAS: 1233243-57-6): Molecular formula: C₁₀H₁₄N₂O₂ (MW: 194.24 g/mol) . Key differences: Hydrogen position shifts from 1H to 2H in the indazole ring.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP* Hydrogen Bond Donors Hydrogen Bond Acceptors
6,6-Difluoro analog 202.16 ~1.0 2 4
6,6-Dimethyl analog 194.24 ~1.3 2 3
1-Ethyl-6,6-dimethyl analog 222.28 ~2.1 2 3
4,5,6,7-Tetrahydro-1H-indazole parent 166.18 ~0.8 2 3

*Estimated using fragment-based methods.

  • Solubility : Fluorine’s electronegativity increases polarity, likely improving aqueous solubility compared to methylated analogs.
  • Metabolic Stability : Fluorine’s resistance to oxidation may reduce hepatic clearance, enhancing bioavailability .

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